Eteri tioenolici
Thioenol ethers are a unique class of organic compounds characterized by the presence of both an alcohol and a sulfur-containing group, typically a thiyl (-S-) or thiol (-SH) moiety, within a single molecule. These compounds exhibit a diverse range of properties due to their structural complexity. Structurally, they can be considered as ethers with an additional hydroxyl (-OH) functionality.
Thioenol ethers are known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Their reactivity arises from the presence of both a nucleophilic alcohol group and a leaving group (thiol), which can facilitate diverse chemical reactions including substitution, elimination, and rearrangement processes.
In pharmaceutical research, thioenol ethers have shown promise as intermediates in drug synthesis due to their ability to participate in multiple types of reactions. In agriculture, they can serve as precursors for developing more effective herbicides or fungicides by exploiting the unique reactivity profiles of these compounds.
Overall, the multifunctional nature of thioenol ethers makes them valuable tools in organic synthesis and opens up numerous opportunities for their application across different industries.
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
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5H-1,4-Dithiepin, 6,7-dihydro-2-methyl- | 5769-50-6 | C6H10S2 |
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1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5-[(ethylthio)methylene]- | 56524-16-4 | C8H6Cl4S |
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2-Propenenitrile, 2-(ethylthio)- | 10568-83-9 | C5H7NS |
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(ethenylsulfanyl)ethene | 627-51-0 | C4H6S |
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1,4-Dithiin, 2-ethyl-2,3-dihydro-5-methyl- | 61947-23-7 | C7H12S2 |
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1,4-Dithiin, 6-ethyl-2,3-dihydro-2-methyl- | 61947-22-6 | C7H12S2 |
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1,4-Dithiin, 5-ethyl-2,3-dihydro-2,6-dimethyl- | 61947-18-0 | C8H14S2 |
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Ethanol,2-(ethenylthio)- | 3090-56-0 | C4H8OS |
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(e) isopropyl-1-propenylsulfide | 61865-99-4 | C6H12S |
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7H-1,4-Oxathiepin | 7277-82-9 | C5H6OS |
Letteratura correlata
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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